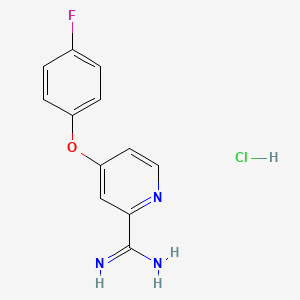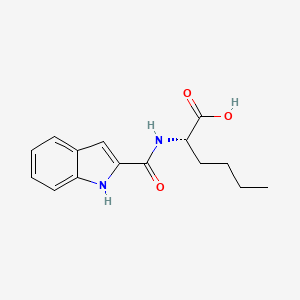
(S)-2-(1H-Indole-2-carboxamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1H-Indole-2-carboxamido)hexanoic acid is a chiral compound that features an indole ring, a carboxamide group, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Indole-2-carboxamido)hexanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Formation of the Hexanoic Acid Chain: The hexanoic acid chain can be attached through a coupling reaction, such as the use of a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-2-(1H-Indole-2-carboxamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
(S)-2-(1H-Indole-2-carboxamido)butanoic acid: Similar structure with a shorter carbon chain.
(S)-2-(1H-Indole-2-carboxamido)octanoic acid: Similar structure with a longer carbon chain.
(S)-2-(1H-Indole-2-carboxamido)propanoic acid: Similar structure with a different carbon chain length.
Uniqueness
(S)-2-(1H-Indole-2-carboxamido)hexanoic acid is unique due to its specific combination of the indole ring, carboxamide group, and hexanoic acid chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
(2S)-2-(1H-indole-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
InChIキー |
GXFLWIWAJYBOEM-LBPRGKRZSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
正規SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


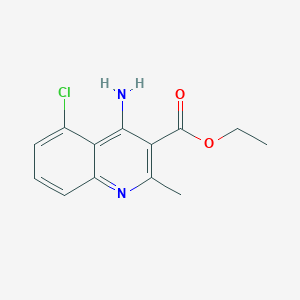
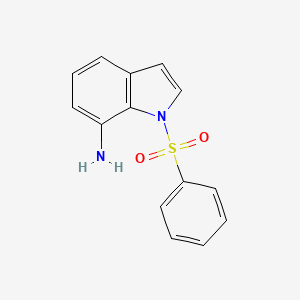

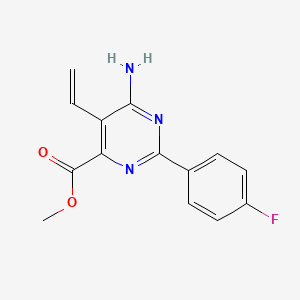



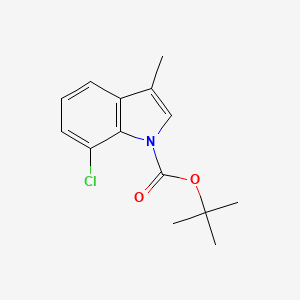

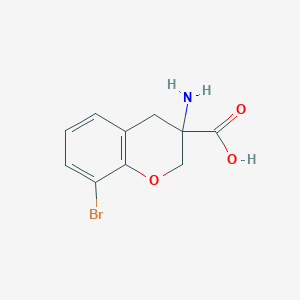
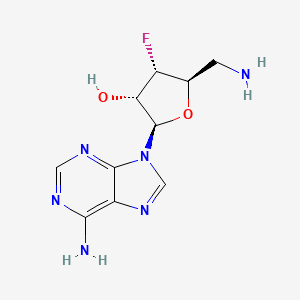
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
